molecular formula C25H25N5O3 B2556646 3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896302-47-9

3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2556646
CAS No.: 896302-47-9
M. Wt: 443.507
InChI Key: JMUUSBCEFFPPTA-UHFFFAOYSA-N
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Description

3-Benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a bicyclic imidazo[2,1-f]purine core substituted with benzyl, 4-methoxybenzyl, and methyl groups. The benzyl and 4-methoxybenzyl moieties likely influence receptor binding affinity and metabolic stability compared to related derivatives .

Properties

IUPAC Name

2-benzyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-17(2)30-21-22(26-24(30)28(16)14-19-10-12-20(33-4)13-11-19)27(3)25(32)29(23(21)31)15-18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUUSBCEFFPPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of neuropharmacology and oncology. Its structural features suggest potential interactions with various biological targets.

Neuropharmacological Effects

Studies have shown that derivatives of imidazo[2,1-f]purine compounds can influence serotonin receptor activity. For instance, derivatives have been evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT7), demonstrating promising antidepressant and anxiolytic properties. The compound's ability to inhibit phosphodiesterases (PDE4B and PDE10A) further supports its potential in treating mood disorders .

Anticancer Activity

Preliminary investigations have indicated that imidazo[2,1-f]purines may possess anticancer properties. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have reported that certain analogs can induce apoptosis in cancer cell lines through caspase activation and mitochondrial pathways.

Pharmacological Studies

A series of experiments have been conducted to evaluate the pharmacokinetics and therapeutic potentials of this compound:

Table 1: Summary of Pharmacological Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntidepressantIn vivo tests on miceShowed significant reduction in immobility time in forced swim test compared to control
PDE InhibitionEnzyme assaysInhibited PDE4B and PDE10A with IC50 values indicating moderate potency
Neurotransmitter ModulationReceptor binding assaysHigh affinity for 5-HT1A and 5-HT7 receptors

Case Studies

Case Study 1: Antidepressant Potential
In a study evaluating various imidazo[2,1-f]purine derivatives for their antidepressant-like effects, one compound demonstrated superior efficacy compared to traditional antidepressants such as fluoxetine. The study utilized the forced swim test (FST) to assess behavioral changes in mice, revealing a significant decrease in despair-like behavior when administered at a dosage of 2.5 mg/kg .

Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of imidazo[2,1-f]purine derivatives. In vitro studies on human cancer cell lines showed that specific compounds could effectively induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of activated caspases and alterations in mitochondrial membrane potential .

Comparison with Similar Compounds

Anticancer Activity

  • CB11 () demonstrates PPARγ-dependent anticancer effects, including mitochondrial membrane collapse and ROS production in NSCLC cells. The butyl and aminophenyl groups may enhance PPARγ binding compared to benzyl/methoxybenzyl substituents .

Antidepressant Activity

  • AZ-853 and AZ-861 (): The piperazinylalkyl chain and fluorinated aryl groups confer high 5-HT₁A affinity (Ki = 0.6 nM and 0.2 nM, respectively). AZ-861’s 3-trifluoromethyl group increases agonistic potency, while AZ-853’s 2-fluorophenyl improves brain penetration .
  • Compound 3i (): A pentyl linker and fluorophenylpiperazine enhance antidepressant efficacy (effective at 2.5 mg/kg) and reduce off-target PDE activity .

Enzyme Inhibition and Selectivity

  • Compound 5 (): The dihydroisoquinolinyl group shifts activity toward PDE4B/PDE10A inhibition, whereas most analogs in prioritize serotonin receptor modulation .

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